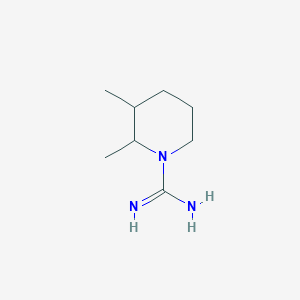

2,3-Dimethylpiperidine-1-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17N3 |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2,3-dimethylpiperidine-1-carboximidamide |

InChI |

InChI=1S/C8H17N3/c1-6-4-3-5-11(7(6)2)8(9)10/h6-7H,3-5H2,1-2H3,(H3,9,10) |

InChI Key |

IKDGAHAFHQWJNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1C)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,3-Dimethylpiperidine-1-carboximidamide

Established synthetic routes to this compound primarily focus on the efficient construction of the core piperidine (B6355638) ring, the introduction of the dimethyl substitution pattern, and the final incorporation of the carboximidamide moiety.

A common and direct method for the synthesis of guanidines, including piperidine-1-carboximidamide (B1295648) derivatives, involves the reaction of a secondary amine with a carbodiimide (B86325). This reaction forms a direct carbon-nitrogen (C-N) bond and is a straightforward approach to introducing the carboximidamide functional group. The guanylation of amines with carbodiimides is an atom-economical process. acs.orgresearchgate.net While primary aliphatic amines can react with carbodiimides under harsh, catalyst-free conditions, secondary amines, due to their decreased nucleophilicity, often require catalysts to proceed efficiently. acs.org Various metal-based catalysts, including those based on rare-earth metals, zinc, and others, have been developed to facilitate this transformation. acs.orgias.ac.innih.govnih.gov

The general mechanism often involves the activation of the amine N-H bond by the catalyst, followed by nucleophilic attack on the carbodiimide. researchgate.net For instance, rare-earth metal catalysts can form an active Ln-N species through an acid-base reaction with the amine. acs.org This species then reacts with the carbodiimide in an insertion/protonation mechanism. acs.org

| Catalyst Type | Amine Substrate | Reaction Condition | Outcome |

| Rare-earth metal complexes | Secondary amines | Catalytic | Efficient formation of tetrasubstituted guanidines |

| Zinc complexes | Aromatic amines | Catalytic, elevated temperature | Good to excellent yields of guanidine (B92328) derivatives ias.ac.in |

| Catalyst-free | Primary aliphatic amines | Harsh conditions | Direct guanylation |

This table summarizes different catalytic approaches for the guanylation of amines.

The synthesis of the 2,3-dimethylpiperidine (B1295095) core is a critical step. Various strategies exist for the formation of substituted piperidine rings. nih.govmdpi.com One common approach is the hydrogenation of substituted pyridines. whiterose.ac.uknih.gov For example, hydrogenation of the corresponding lutidine (dimethylpyridine) precursor can yield the desired dimethylated piperidine ring. This method often employs transition metal catalysts and can be performed under various conditions to control stereoselectivity. whiterose.ac.ukresearchgate.net

Another strategy involves intramolecular cyclization reactions. mdpi.com These methods build the piperidine ring from an acyclic precursor already containing the necessary atoms. For instance, a one-pot cyclization/reduction cascade of halogenated amides can be used to construct the piperidine skeleton. nih.gov The specific placement of the methyl groups can be achieved by starting with appropriately substituted precursors or through subsequent alkylation steps. Stereoselective synthesis to control the relative orientation of the two methyl groups is a key challenge and can be addressed through various asymmetric synthesis techniques. ajchem-a.comnih.gov

Once the 2,3-dimethylpiperidine core is obtained, the final step is the introduction of the carboximidamide group. Besides the direct reaction with carbodiimides mentioned earlier, other guanylating agents can be employed. These include cyanamide, S-methylisothiourea, and pyrazole-1-carboximidamide derivatives. nih.govorganic-chemistry.org

For example, heating O-methylisourea sulfate (B86663) with two equivalents of piperidine can yield the corresponding piperidine-1-carboxamidinium salt. nih.gov Subsequent treatment with a base liberates the free this compound. This method provides a reliable way to introduce the desired functional group onto the pre-formed piperidine ring. The choice of guanylating agent and reaction conditions can be tailored based on the specific substrate and desired outcome. nih.gov

Advanced Synthetic Strategies for Analogs and Derivatives

The development of advanced synthetic methods allows for the creation of a diverse range of analogs and derivatives of this compound, enabling the exploration of structure-activity relationships.

While catalyzed guanylation reactions are often necessary for less reactive amines, there is growing interest in developing catalyst-free methods. acs.org These approaches are desirable from an environmental and cost perspective. For certain activated substrates or under specific conditions such as high temperature or pressure, direct guanylation may be feasible. acs.org However, for a broad substrate scope, including sterically hindered secondary amines like 2,3-dimethylpiperidine, catalytic methods remain superior. acs.org

Recent research has focused on expanding the range of catalysts for guanylation reactions. Transition-metal-catalyzed approaches have been extensively reviewed, highlighting the versatility of these methods. rsc.org Main group metal compounds, such as those based on zinc, have also proven to be effective and often cheaper alternatives. nih.gov The choice between a catalyzed and a catalyst-free protocol depends on the specific reactivity of the amine and the desired reaction efficiency. acs.orgnih.gov

| Guanylation Protocol | Advantages | Disadvantages |

| Catalyst-Free | Environmentally friendly, lower cost | Often requires harsh conditions, limited substrate scope |

| Catalyzed | High efficiency, broad substrate scope, milder conditions | Catalyst cost and potential for metal contamination |

This table compares catalyst-free and catalyzed guanylation protocols.

The synthesis of substituted piperidine carboximidamides with specific regio- and stereochemistry is a significant challenge in organic synthesis. ajchem-a.com The biological activity of such compounds is often highly dependent on the precise three-dimensional arrangement of their substituents. whiterose.ac.uk

Regioselectivity refers to the control of where substituents are placed on the piperidine ring. This is typically achieved by starting with a precursor that already has the desired substitution pattern or by using directing groups to guide the introduction of new functional groups. nih.gov For instance, the synthesis of a specific regioisomer of a methyl-substituted pipecolinate (a piperidine derivative) can be achieved through the hydrogenation of a corresponding disubstituted pyridine (B92270). whiterose.ac.uk

Stereoselectivity involves controlling the relative and absolute configuration of stereocenters. For 2,3-dimethylpiperidine, this means controlling whether the methyl groups are cis or trans to each other. This can be accomplished through various methods, including:

Diastereoselective hydrogenation: The choice of catalyst and reaction conditions during the reduction of a substituted pyridine can favor the formation of one diastereomer over another. whiterose.ac.uk

Asymmetric catalysis: Using chiral catalysts can lead to the formation of a single enantiomer of the desired product. ajchem-a.com

Substrate control: The existing stereochemistry in a chiral starting material can direct the stereochemical outcome of subsequent reactions. acs.org

Advanced techniques like rhodium-catalyzed C-H functionalization have been employed for the site-selective and stereoselective synthesis of substituted piperidines, offering precise control over the final structure. nih.gov

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer an efficient and versatile approach to construct complex molecules like substituted guanidines in a single step from three or more starting materials. This strategy is highly valued for its atom economy and ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of guanidines derived from 2,3-dimethylpiperidine, MCRs can introduce a wide range of substituents on the carboximidamide nitrogen atoms.

One such approach involves a copper-catalyzed three-component reaction of a cyanamide, an arylboronic acid, and an amine. In the context of this compound, 2,3-dimethylpiperidine would serve as the amine component. This reaction allows for the introduction of an aryl group onto one of the external nitrogen atoms of the guanidine core. The general scheme for this type of reaction is presented below:

Scheme 1: Copper-Catalyzed Three-Component Synthesis of N-Aryl Guanidines

Arylboronic Acid + Cyanamide + 2,3-Dimethylpiperidine --(CuCl₂·2H₂O, Bipyridine, O₂)--> N-Aryl-2,3-dimethylpiperidine-1-carboximidamide

The versatility of this method lies in the wide variety of commercially available arylboronic acids, which allows for the synthesis of a diverse library of N-aryl-2,3-dimethylpiperidine-1-carboximidamides. The reaction conditions are typically mild, and the use of a copper catalyst makes it an attractive method from both an economic and environmental perspective.

Another powerful multi-component strategy is the palladium-catalyzed cascade reaction of azides, isonitriles, and amines. organic-chemistry.org This reaction allows for the synthesis of N-sulfonyl, N-phosphoryl, and N-acyl functionalized guanidines. organic-chemistry.org In this scenario, 2,3-dimethylpiperidine would act as the amine nucleophile, attacking an in situ generated carbodiimide intermediate. The structural diversity is achieved by varying the azide (B81097) and isonitrile starting materials.

The following interactive table illustrates the potential for structural diversification using a hypothetical multi-component reaction involving 2,3-dimethylpiperidine, an isonitrile, and a sulfonyl azide.

| 2,3-Dimethylpiperidine | Isonitrile Component | Sulfonyl Azide Component | Resulting Guanidine Derivative |

| Present | tert-Butyl isocyanide | Tosyl azide | N-tert-Butyl-N'-tosyl-2,3-dimethylpiperidine-1-carboximidamide |

| Present | Cyclohexyl isocyanide | 4-Nitrobenzenesulfonyl azide | N-Cyclohexyl-N'-(4-nitrophenyl)sulfonyl-2,3-dimethylpiperidine-1-carboximidamide |

| Present | Benzyl (B1604629) isocyanide | Methanesulfonyl azide | N-Benzyl-N'-mesyl-2,3-dimethylpiperidine-1-carboximidamide |

These multi-component approaches highlight the modularity and efficiency of modern synthetic methods in generating a wide array of substituted this compound derivatives for further investigation.

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. The formation of the guanidine group, particularly with a sterically demanding amine like 2,3-dimethylpiperidine, is influenced by a delicate interplay of electronic and steric factors.

Elucidating Reaction Intermediates and Transition States

The synthesis of guanidines often proceeds through reactive intermediates that are not always directly observable. One of the most common intermediates in guanidinylation reactions is a carbodiimide . rsc.org For instance, the reaction of a thiourea (B124793) with a desulfurizing agent, or the dehydration of a urea, can generate a carbodiimide in situ. This highly electrophilic species is then attacked by an amine, such as 2,3-dimethylpiperidine, to form the guanidine product. rsc.org

Scheme 2: Carbodiimide as a Key Intermediate in Guanidine Synthesis

R¹-N=C=S + R²NH₂ --(Desulfurization)--> [R¹-N=C=N-R²] --(2,3-Dimethylpiperidine)--> Guanidine Product

The rate of the reaction and the stability of the carbodiimide intermediate can be influenced by the substituents (R¹ and R²). In some cases, particularly with less reactive amines, the carbodiimide intermediate can be isolated. organic-chemistry.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states of guanidinylation reactions. These studies can provide insights into the energy barriers of different reaction pathways and help to explain the observed selectivity. For example, in the guanidinylation of amines, the transition state involves the nucleophilic attack of the amine nitrogen on the central carbon of the guanylating agent. The geometry and energy of this transition state are highly sensitive to the steric bulk of both the amine and the guanylating agent.

Influence of Steric and Electronic Factors on Reaction Yields and Selectivity (e.g., Ortho-Substituent Effects)

The presence of two methyl groups at the 2- and 3-positions of the piperidine ring introduces significant steric hindrance around the nitrogen atom. This steric bulk can have a profound impact on the rate and yield of the guanidinylation reaction. Sterically hindered amines are generally less nucleophilic and may require more forcing reaction conditions or more reactive guanylating agents to achieve good conversion. organic-chemistry.org For instance, the guanylation of hindered secondary amines often requires longer reaction times or higher temperatures compared to unhindered primary amines. organic-chemistry.org

The electronic properties of the substituents on the guanylating agent also play a critical role. Electron-withdrawing groups on an aryl substituent of a guanylating agent can increase the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack by the hindered 2,3-dimethylpiperidine. Conversely, electron-donating groups can decrease the reactivity of the guanylating agent.

This concept is analogous to the ortho-substituent effects observed in the synthesis of N,N'-diarylguanidines, where substituents on the phenyl rings influence the biological activity and receptor binding affinity. nih.gov In the context of synthesis, an ortho-substituent on an N-aryl guanylating agent can sterically hinder the approach of the 2,3-dimethylpiperidine nucleophile, potentially lowering the reaction yield. However, electronic effects of these substituents can also modulate reactivity.

The following table summarizes the expected influence of steric and electronic factors on the guanidinylation of 2,3-dimethylpiperidine.

| Factor | Influence on Reaction with 2,3-Dimethylpiperidine | Rationale |

| Steric Hindrance | Decreases reaction rate and yield | The bulky 2,3-dimethyl groups impede the approach of the nucleophilic nitrogen to the electrophilic guanylating agent. |

| Electron-Withdrawing Groups on Guanylating Agent | Increases reaction rate | Enhances the electrophilicity of the central carbon atom, making it more reactive towards the hindered amine. |

| Electron-Donating Groups on Guanylating Agent | Decreases reaction rate | Reduces the electrophilicity of the central carbon atom. |

| Ortho-Substituents on N-Aryl Guanylating Agent | Can decrease reaction rate due to steric clash | The ortho-substituent can sterically block the reaction center from the incoming 2,3-dimethylpiperidine. |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information about the connectivity of atoms, the types of chemical bonds present, and the exact molecular formula.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Although specific spectra for 2,3-Dimethylpiperidine-1-carboximidamide are not reported, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of Piperidine-1-carboximidamide (B1295648) and the influence of the methyl substituents.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the two methyl groups, and the N-H protons of the carboximidamide group. The complexity of the ring proton signals would depend on the stereochemistry (cis/trans) of the methyl groups. The protons of the guanidinyl group (-NH and -NH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information, including a signal for the guanidinic carbon (C=N) at a characteristic downfield shift, typically around 157 ppm, as seen in the unsubstituted analogue, Piperidine-1-carboximidamide. nih.gov Signals for the piperidine ring carbons and the two distinct methyl carbons would also be present. The specific chemical shifts of the C2 and C3 carbons would be significantly affected by the methyl substitution compared to the parent piperidine structure.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Predicted values are based on data for Piperidine-1-carboximidamide and known substituent effects. Actual experimental values may vary.

| Atom Position | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Notes |

|---|---|---|---|

| Guanidinyl Carbon | ~157 | - | Characteristic shift for the C in a C(N)₃ group. nih.gov |

| Piperidine C2 | ~50-55 | Multiplet | Shift influenced by nitrogen and C3-methyl group. |

| Piperidine C3 | ~30-35 | Multiplet | Shift influenced by C2-methyl group. |

| Piperidine C4, C5 | ~20-30 | Multiplets | Aliphatic methylene (B1212753) carbons. |

| Piperidine C6 | ~46 | Multiplet | Alpha to nitrogen, similar to unsubstituted piperidine. nih.gov |

| C2-Methyl | ~15-20 | Doublet | Methyl group attached to a methine carbon. |

| C3-Methyl | ~15-20 | Doublet | Methyl group attached to a methine carbon. |

| NH/NH₂ | - | Broad Singlets (~5-7) | Exchangeable protons, chemical shift is solvent-dependent. nih.gov |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=N bonds of the guanidine (B92328) moiety, as well as C-H and C-N bonds of the substituted piperidine ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Imine) | Stretching | 3100 - 3500 (broad) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N (Guanidinyl) | Stretching | 1640 - 1690 (strong) |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1250 - 1350 |

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, the molecular formula is C₈H₁₇N₃. HRMS would be used to confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Molecular Formula: C₈H₁₇N₃

Calculated Monoisotopic Mass: 155.14225 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide unambiguous confirmation of the compound's molecular formula.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound has not been reported, the structure of the parent compound, Piperidine-1-carboximidamide, has been determined. nih.gov

In the solid state, Piperidine-1-carboximidamide features a piperidine ring in a stable chair conformation. nih.gov The guanidinyl group (CN₃) is nearly planar, though slight deviations from ideal trigonal-planar geometry are observed. nih.gov The C=N double bond is significantly shorter (approx. 1.309 Å) than the C-N single bonds (approx. 1.364 Å and 1.377 Å). nih.gov The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming a two-dimensional network. nih.gov

Table 3: Crystallographic Data for the Analogous Compound Piperidine-1-carboximidamide nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.2193 (9) |

| b (Å) | 5.5784 (5) |

| c (Å) | 10.4885 (7) |

| β (°) | 91.887 (4) |

| V (ų) | 714.55 (10) |

Conformational Isomerism and Tautomerism

The guanidine functional group introduces significant conformational complexity due to restricted rotation around its C-N bonds and the possibility of tautomerism.

The C-N bonds within the guanidine moiety have partial double-bond character due to delocalization of the nitrogen lone pairs into the C=N π-system. This restricted rotation leads to the existence of E/Z stereoisomers. The energy barrier to this rotation is typically high enough to allow for the observation of distinct isomers by NMR spectroscopy, often at reduced temperatures. researchgate.netresearchgate.net

For this compound, rotation around the C1'-N1 bond (connecting the guanidinyl carbon to the piperidine nitrogen) and the C1'-(NH₂) bond could lead to different stable conformers. The study of E/Z isomerism in guanidines often requires advanced NMR techniques, such as variable-temperature NMR, to determine the coalescence temperature of exchanging signals and thereby calculate the rotational energy barrier (ΔG‡). researchgate.netchemrxiv.org

While experimental studies on the rotational barriers of this compound are not available, theoretical ab initio studies on simpler guanidines have been performed to calculate these barriers. acs.org These studies help to understand the electronic and steric factors that govern the stability of different isomers and the dynamics of their interconversion. The presence of the bulky 2,3-dimethylpiperidine (B1295095) group would be expected to have a significant steric influence on the rotational barriers and the preferred conformation around the guanidinic bonds.

Ring Conformations of the 2,3-Dimethylpiperidine Moiety

The chair conformation is the most stable for the piperidine ring itself. In substituted piperidines, a dynamic equilibrium exists between different chair and boat conformations. For instance, in N-acylpiperidines, while the chair form is generally preferred, twist-boat conformations can also be present, though they are typically less favorable. nih.gov

The orientation of substituents on the piperidine ring is a key determinant of conformational stability. Generally, substituents prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. For a 2-methyl-substituted piperidine, the chair conformer with an equatorial methyl group is favored over the axial conformer. nih.gov However, the nature of the substituent on the nitrogen atom can alter this preference. For N-acylpiperidines, there can be a switch from the equatorial to the axial preference for a 2-methyl group, driven by factors such as the minimization of pseudoallylic strain. nih.gov

In the case of 2,3-dimethylpiperidine, several stereoisomers exist (cis and trans), each with its own set of preferred conformations. The relative energies of these conformers are determined by the interplay of steric hindrances between the methyl groups and the carboximidamide group. For a cis-2,3-disubstituted piperidine, one substituent will be axial and the other equatorial in a chair conformation. Epimerization under thermodynamic conditions can lead to the more stable trans isomer, where both substituents can potentially occupy equatorial positions, thereby relieving unfavorable 1,3-diaxial interactions. nih.gov

Computational studies on related dimethylpiperidine structures provide insight into the relative Gibbs free energies of different conformers, highlighting the energetic penalties associated with axial substitution. researchgate.net The preference for a particular conformation can be influenced by the solvent and the specific nature of the N-substituent. nih.gov

| Compound | Favored Conformer (2-methyl position) | ΔG (kcal/mol) | Reference |

|---|---|---|---|

| 1,2-dimethylpiperidine | Equatorial | 1.8 | nih.gov |

| 2-methyl-1-phenylpiperidine | Axial | -1.0 | nih.gov |

| N,N,2-trimethylpiperidine-1-carboxamide | Axial | -1.4 | nih.gov |

| N,2-dimethylpiperidine-1-carboxamide | Axial | -2.1 | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | nih.gov |

Potential for Ring-Chain Tautomerism in Related Carboximidamide Systems

Ring-chain tautomerism is a type of isomerism where a molecule can exist in a dynamic equilibrium between a cyclic (ring) and an open-chain structure. numberanalytics.comnih.gov This phenomenon is well-documented in various heterocyclic systems and involves the movement of a proton accompanied by the opening or closing of the ring. nih.gov The equilibrium between the two forms can be influenced by factors such as solvent, temperature, and the electronic nature of the substituents. numberanalytics.com

In the context of this compound, the carboximidamide group attached to the piperidine nitrogen introduces the potential for ring-chain tautomerism. This type of tautomerism is a subset of prototropic tautomerism, where the migration of a proton is coupled with the interconversion of ring and chain forms. nih.gov While direct evidence for ring-chain tautomerism in this compound is not extensively documented, the structural motifs present suggest it is a theoretical possibility.

The process would involve a proton transfer, likely from one of the nitrogen atoms of the carboximidamide moiety, leading to the cleavage of the piperidine ring. The stability of the resulting open-chain isomer relative to the cyclic form would determine the position of the equilibrium. Quantum chemical calculations are often employed to investigate the structural factors that govern the ring-chain tautomeric equilibrium in N-unsubstituted 1,3-X,N-heterocyclic compounds. nih.gov

In some cases, ring-chain tautomerism can lead to more complex interconversions, such as ring-chain-ring tautomerism, where multiple cyclic forms are in equilibrium with an open-chain intermediate. nih.gov The study of such tautomeric equilibria is crucial as the different forms of a molecule can exhibit distinct chemical and physical properties. nih.gov

| Tautomerism Type | Description | Prevalence in Studied Systems | Reference |

|---|---|---|---|

| Prototropic Tautomerism | Isomerization through the migration of a proton, often accompanied by a shift in double bonds. | 79% | nih.gov |

| Ring-Chain Tautomerism | A specific type of prototropic tautomerism involving the interconversion between a cyclic and an open-chain structure. | 13% | nih.gov |

| Valence Tautomerism | Isomerization involving the reorganization of single and double bonds without the migration of any atom or group. | 8% | nih.gov |

Chemical Reactivity and Derivatization Studies

Reactivity of the Carboximidamide Functional Group

The carboximidamide group, a substituted guanidine (B92328), is characterized by a Y-shaped CN₃ core where the central carbon is bonded to three nitrogen atoms. This arrangement results in a highly basic and nucleophilic functional group due to the presence of nitrogen lone pairs and the potential for resonance stabilization in its protonated form, the guanidinium (B1211019) cation. at.uanih.gov

The reactivity of the carboximidamide moiety is twofold, involving both the guanidinic carbon and the associated nitrogen atoms.

Guanidinic Carbon: The carbon atom of the C=N double bond is electrophilic, analogous to a carbonyl carbon, though less reactive. It is susceptible to attack by nucleophiles. This reaction is a form of nucleophilic acyl substitution, where a nucleophile adds to the carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.orgkhanacademy.org The reactivity is influenced by the substituents on the nitrogen atoms. Electron-withdrawing groups increase the electrophilicity of the carbon, making it more susceptible to nucleophilic attack, while electron-donating groups decrease it. khanacademy.org

Nitrogen Atoms: The nitrogen atoms, with their available lone pairs, are nucleophilic and basic centers. The imino nitrogen (the one double-bonded to carbon) and the amino nitrogens can react with electrophiles. Protonation, the most common electrophilic reaction, occurs readily to form a stable, charge-delocalized guanidinium cation. at.ua Alkylation and acylation reactions at the nitrogen atoms are also possible, although the high basicity can sometimes lead to catalysis of side reactions rather than direct functionalization. The formation of N-chloro products from the reaction of chlorine with amide nitrogens has been noted in other systems and suggests a potential reaction pathway with strong electrophilic halogenating agents. researchgate.net

| Reaction Type | Site of Reaction | Reagent Type | Potential Product |

| Nucleophilic Substitution | Guanidinic Carbon | Strong Nucleophiles (e.g., organometallics, other amines) | Substituted Guanidines |

| Electrophilic Addition | Nitrogen Atoms | Acids (H⁺) | Guanidinium Salts |

| Electrophilic Substitution | Nitrogen Atoms | Alkyl Halides, Acyl Chlorides | N-alkylated or N-acylated Guanidines |

Amidoximes are a class of compounds containing the RC(=NOH)NH₂ functional group. Derivatives containing this moiety can be synthesized from carboximidamides, often through a multi-step process. One synthetic route involves the coupling of a carboxylic acid with an amidoxime (B1450833). For instance, piperic acid has been coupled with various amidoximes using N,N'-carbonyldiimidazole (CDI) as a coupling agent to form piperine-carboximidamide hybrids. nih.gov This suggests a potential pathway where a derivative of the 2,3-dimethylpiperidine (B1295095) ring could be coupled with an amidoxime.

Amidoxime-containing compounds are recognized for a range of pharmacological activities. nih.gov They are often used as bioisosteres for carboxylic acid and ester groups in drug design to improve pharmacokinetic properties. nih.gov A key chemical property of the amidoxime moiety is its ability to act as a nitric oxide (NO) donor in vivo, which is a significant feature in the development of certain therapeutic prodrugs. nih.gov

Functionalization of the 2,3-Dimethylpiperidine Ring

The 2,3-dimethylpiperidine ring is a saturated heterocycle. Its functionalization typically involves the activation of C-H bonds, as the ring itself lacks inherent reactive sites like double bonds. The presence of the nitrogen atom influences the reactivity of the adjacent C-H bonds.

Oxidation: The selective oxidation of the piperidine (B6355638) ring can be challenging. The positions alpha to the nitrogen (C2 and C6) are generally the most activated towards oxidation. Reagents like mercury(II)-EDTA have been used to dehydrogenate N-substituted piperidines, leading to the regioselective formation of an iminium ion intermediate at the tertiary α-carbon. researchgate.net These intermediates can be trapped by nucleophiles or undergo further reactions. This strategy could potentially be applied to the C6 position of the 2,3-dimethylpiperidine ring of the target molecule.

Reduction: As the piperidine ring is already fully saturated, reduction strategies are primarily relevant to its synthesis from a corresponding pyridine (B92270) precursor. The catalytic hydrogenation of substituted pyridines is a common method for producing piperidines. nih.gov The stereoselectivity of this reduction is a crucial aspect, especially for producing specific diastereomers of 2,3-dimethylpiperidine. For example, the hydroboration/hydrogenation of 2,3-disubstituted pyridines has been shown to be cis-selective. nih.gov

| Strategy | Target | Typical Reagents | Potential Outcome |

| Oxidation | C-H bonds α to Nitrogen (C6) | Hg(II)-EDTA | Iminium ion formation, leading to further functionalization |

| Reduction (of precursor) | 2,3-Dimethylpyridine | H₂, Metal Catalysts (e.g., Rh, Ru) | cis- or trans-2,3-Dimethylpiperidine |

Direct substitution on the saturated piperidine ring typically requires C-H activation or radical-based methods. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to achieve site-selective functionalization at the C2, C3, and C4 positions of the piperidine ring, with the outcome controlled by the choice of catalyst and the N-protecting group. nih.gov

The Hofmann-Löffler reaction provides a classic method for intramolecular C-H functionalization. In this reaction, an N-halogenated amine, under acidic conditions and photochemical or thermal initiation, generates a nitrogen-centered radical. This radical can abstract a hydrogen atom from a δ-carbon, leading to the formation of a carbon-centered radical that subsequently cyclizes to form a pyrrolidine (B122466) or piperidine ring. wikipedia.org While the target molecule already contains a piperidine, this principle of intramolecular hydrogen abstraction could be adapted to introduce functionality at specific positions on the ring if a suitable side chain were present. wikipedia.org

Coordination Chemistry and Ligand Properties

Guanidines and their derivatives are versatile ligands in coordination and organometallic chemistry. nih.govencyclopedia.pub 2,3-Dimethylpiperidine-1-carboximidamide can act as a ligand in several ways.

As a neutral molecule, it typically coordinates to a metal center in a monodentate fashion through the lone pair of the sp²-hybridized imine nitrogen atom. at.ua The high basicity of the guanidine group makes it a strong σ-donor. The bulky 2,3-dimethylpiperidine substituent would exert significant steric influence around the metal center, which can be used to control the coordination number and geometry of the resulting complex.

Deprotonation of the carboximidamide at one of the NH₂ protons yields the corresponding monoanionic guanidinate. This anionic form is a powerful ligand, most commonly acting as a bidentate N,N'-chelating ligand, forming a stable four-membered ring with the metal center. encyclopedia.pub This chelation is a dominant coordination mode for guanidinates with a wide range of metals across the periodic table. at.uanih.gov The steric bulk of the 2,3-dimethylpiperidine group would influence the stability and structure of these chelate complexes.

The electronic flexibility and steric tunability offered by guanidine-based ligands make them attractive alternatives to more traditional ligands like phosphanes or cyclopentadienyl (B1206354) derivatives in the design of catalysts and materials. nih.govbohrium.com

This compound as a Ligand in Metal Complexation

Guanidinate ligands, the deprotonated form of guanidines, are highly versatile and widely used in coordination and organometallic chemistry. Their general formula, [R₂NC(NR')₂]⁻, features a Y-shaped CN₃ core where the negative charge is delocalized over the three nitrogen atoms. This electronic delocalization provides significant stability to the resulting metal complexes. The steric and electronic properties of the guanidinate ligand can be precisely tuned by modifying the substituent groups (R and R') on the nitrogen atoms.

A ligand like this compound falls into the category of N,N'-dialkyl-N''-cyclic guanidinates. The piperidine ring provides a rigid, sterically demanding backbone, while the dimethyl substitution further increases its bulk. These steric properties are crucial in controlling the coordination number and geometry of the metal center, often preventing oligomerization and stabilizing monomeric species. Guanidinates are known to coordinate with a vast range of metals, from main group elements and transition metals to lanthanides, typically acting as monoanionic, bidentate ligands that form a stable four-membered chelate ring with the metal center.

Synthesis and Structural Characterization of Guanidinato-Stabilized Metal Complexes (e.g., Main Group, Transition, Lanthanide Metals)

The synthesis of metal-guanidinate complexes commonly involves the reaction of a metal halide or metal alkyl precursor with an alkali metal salt of the guanidinate ligand (e.g., the lithium salt). Alternatively, direct protonolysis of a metal-alkyl or metal-amide bond by the neutral guanidine can yield the desired complex.

Main Group Metals: Guanidinate ligands have been used to stabilize complexes of main group metals such as lithium, magnesium, calcium, aluminum, and zinc. For instance, bulky guanidinate ligands are known to form stable, homoleptic complexes with magnesium, calcium, and zinc. The resulting structures are influenced by the steric bulk of the ligand and the size of the metal ion.

Transition Metals: A wide array of transition metal complexes with guanidinate ligands have been synthesized. The strong σ-donating character of the ligand helps to stabilize various oxidation states of the metals. For example, bis(guanidinato)zirconium(IV) dichloride complexes have been prepared by the insertion of two equivalents of a carbodiimide (B86325) into the Zr-N bonds of a zirconium amide precursor. Subsequent alkylation yields the corresponding dialkyl derivatives.

Lanthanide Metals: The coordination chemistry of guanidinates with lanthanides is also well-established. The relatively large ionic radii of lanthanide ions are accommodated by the chelation of multiple bulky guanidinate ligands. X-ray diffraction studies of lanthanide-guanidinate complexes reveal that the guanidinate ligand typically coordinates in a bidentate fashion. For example, organolanthanide guanidinate complexes have been synthesized, showing unique bonding modes where the ligand can act as both a bridging and a chelating group, leading to dimeric structures. whiterose.ac.uk

The table below presents selected structural data for a representative guanidinato-ytterbium complex, illustrating typical bond lengths.

Table 1: Selected Bond Distances for a Dimeric Ytterbium Guanidinate Complex

| Bond | Distance (Å) |

|---|---|

| Yb(1)-N(1) | 2.384 |

| Yb(2)-N(2) | 2.281 |

Data derived from analogous pyridyldiguanidinate ytterbium complexes. The variation in bond length is attributed to different coordination numbers at the metal centers. tsijournals.com

Catalytic Activity of Metal-Carboximidamide Complexes in Organic Transformations (e.g., C-N bond formation)

Metal complexes stabilized by guanidinate ligands are effective catalysts for a variety of organic transformations, owing to the stability and tunable nature of the ligand framework.

One significant application is in C-N bond formation reactions. For example, zinc complexes featuring asymmetrically coordinated guanidinate ligands have been identified as intermediates in the catalytic guanylation of anilines with carbodiimides. researchgate.net The reaction proceeds via the addition of an amine to a carbodiimide, a process facilitated by the metal center.

Furthermore, N-heterocyclic carbene-supported magnesium(II) and zinc(II) amide complexes, which can be considered related to guanidinate systems, have demonstrated catalytic activity in guanylation reactions. Transition metal-catalyzed C-H amination is another crucial area where C-N bonds are formed, often involving metal-nitrenoid intermediates whose stability can be influenced by ancillary ligands like guanidinates.

The catalytic efficiency of these complexes is often dependent on the steric and electronic environment provided by the guanidinate ligand. The table below shows representative data for the catalytic activity of a guanidinato-stabilized zinc complex in a hydroamination reaction.

Table 2: Catalytic Intramolecular Hydroamination using a Guanidinato-Zinc Amide Catalyst

| Substrate (Amine) | Product | Yield (%) |

|---|---|---|

| Primary Amine | Cyclized Product | >99 |

| Secondary Amine | Cyclized Product | >99 |

Data generalized from research on heteroleptic guanidinato-zinc amide complexes.

Exploration of Biological Activity and Molecular Mechanisms in Vitro and Pre Clinical Models

In Vitro Enzyme Inhibition Studies

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. The carboximidamide moiety, being a bioisostere of carboxylic acids and esters, is crucial for the biological activity of these molecules. Studies on various carboximidamide hybrids have revealed significant inhibitory activity against several classes of enzymes.

Kinase Inhibition Profiles

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for therapeutic intervention. A series of novel piperine-carboximidamide hybrids have been developed and evaluated as multi-targeted agents against key kinases involved in cancer progression: Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-dependent kinase 2 (CDK2).

Several of these hybrids demonstrated potent inhibitory activity. Specifically, compounds identified as VIc, VIf, VIg, VIi, and VIk showed significant inhibition of EGFR, with IC₅₀ values ranging from 96 to 127 nM. The most potent antiproliferative agent in the series, compound VIk, also exhibited powerful anti-CDK2 activity with an IC₅₀ value of 12 nM, which is 1.5 times more potent than the reference drug dinaciclib. Furthermore, hybrids VIf and VIk were the most effective inhibitors of the BRAF(V600E) mutant, a key driver in several cancers.

| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound |

|---|---|---|---|

| VIc | EGFR | 96 - 127 | Erlotinib (B232) |

| VIf | EGFR | 96 - 127 | Erlotinib |

| VIf | BRAF(V600E) | 49 | - |

| VIg | EGFR | 96 - 127 | Erlotinib |

| VIi | EGFR | 96 - 127 | Erlotinib |

| VIk | EGFR | 127 | Erlotinib |

| VIk | BRAF(V600E) | 40 | - |

| VIk | CDK2 | 12 | Dinaciclib |

Inhibition of Other Enzyme Systems

Beyond kinases, related carboximidamide and piperidine (B6355638) amide structures have been investigated as inhibitors of other important enzyme systems.

Urease Inhibition: Urease is a nickel-dependent metalloenzyme produced by various bacteria and is implicated in pathologies such as gastric and duodenal cancer. A series of pyridine (B92270) carboxamide and carbothioamide derivatives were synthesized and tested for their inhibitory action against urease. Two compounds, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7), demonstrated significant activity with IC₅₀ values of 1.07 µM and 2.18 µM, respectively nih.gov.

Soluble Epoxide Hydrolase (sEH) Inhibition: The enzyme soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibition of sEH is therefore a therapeutic strategy for treating inflammatory disorders. While direct data on 2,3-Dimethylpiperidine-1-carboximidamide is not available, studies on related structures are informative. Novel piperidine-derived amide inhibitors of human sEH have been identified nih.gov. Additionally, a chromen-2-amide derivative featuring a benzyl (B1604629) piperidine moiety was found to inhibit sEH in a concentration-dependent manner, with an IC₅₀ of 1.75 µM, establishing it as a novel lead structure for sEH inhibitors acgpubs.org.

| Compound Class | Enzyme Target | Lead Compound(s) | IC₅₀ (µM) |

|---|---|---|---|

| Pyridine Carboxamides | Urease | Rx-6 | 1.07 |

| Pyridine Carboxamides | Urease | Rx-7 | 2.18 |

| Chromen-2-amide with benzyl piperidine | Soluble Epoxide Hydrolase (sEH) | Compound 7 | 1.75 |

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays provide a crucial link between enzyme inhibition and physiological effects within a cellular context. These assays help to determine a compound's ability to modulate cellular pathways, such as those involved in cell proliferation, metabolism, and response to viral infections.

Antiproliferative Effects in Defined Cell Lines

The antiproliferative activity of carboximidamide derivatives has been demonstrated across a variety of cancer cell lines. The piperine-carboximidamide hybrids, which showed potent kinase inhibition, also exhibited strong antiproliferative effects. The series of compounds VIa-k were tested against four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). These compounds generally showed potent activity, with GI₅₀ values ranging from 35 nM to 100 nM. The most potent derivative, VIk, had a GI₅₀ of 35 nM, comparable to the reference drug erlotinib nih.gov.

In a separate study, a series of N-substituted 1H-indole-2-carboxamides were evaluated against MCF-7, K-562 (leukemia), and HCT-116 (colon) cell lines. Several compounds showed significant cytotoxicity, with compounds 12 and 4 exhibiting potent activity against K-562 cells with IC₅₀ values of 0.33 µM and 0.61 µM, respectively nih.gov. Furthermore, certain amidino benzimidazole (B57391) derivatives have shown powerful inhibition of MCF-7 breast cancer cell viability, with one compound demonstrating an IC₅₀ value as low as 4.6 nM researchgate.net.

| Compound Series | Cell Line | Cancer Type | Lead Compound | IC₅₀ / GI₅₀ Value |

|---|---|---|---|---|

| Piperine-carboximidamide | Panc-1, MCF-7, HT-29, A-549 | Pancreatic, Breast, Colon, Lung | VIk | 35 nM (GI₅₀) |

| Piperine-carboximidamide | LOX-IMVI | Melanoma | VIk | 1.05 µM (IC₅₀) |

| N-substituted 1H-indole-2-carboxamides | K-562 | Leukemia | Compound 12 | 0.33 µM (IC₅₀) |

| N-substituted 1H-indole-2-carboxamides | HCT-116 | Colon | Compound 10 | 1.01 µM (IC₅₀) |

| Amidino benzimidazoles | MCF-7 | Breast | Compound 30 | 4.6 nM (IC₅₀) |

Modulation of Mitochondrial Oxidative Phosphorylation (OXPHOS)

The carboximidamide functional group is structurally related to the biguanide (B1667054) group found in drugs like metformin. Biguanides are known to interact with mitochondrial components. The primary mitochondrial target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. Inhibition of Complex I by these compounds disrupts oxidative phosphorylation, leading to decreased ATP synthesis and an increased cellular AMP:ATP ratio. This metabolic shift activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The structural relationship between biguanides and carboximidamides suggests that the latter may also interact with and modulate mitochondrial respiratory chain function, although direct studies on this compound are lacking.

Assessment of Antiviral Activity in Cell Cultures

The broad biological activity of piperidine and carboxamide derivatives extends to antiviral applications.

Herpesvirus: A study on 4-oxoquinoline-3-carboxamide derivatives revealed antiviral activity against Bovine herpesvirus type 5 (BoHV-5). The most promising compound, 4h, exhibited an EC₅₀ value of 6.0 µM with a high selectivity index of 206 mdpi.com. Another study on anthranilamide peptidomimetics, which contain a carboxamide group, showed activity against Herpes Simplex Virus 1 (HSV-1). One of the active compounds induced disruption of the viral envelope respiratory-therapy.com.

Measles virus: While there are no licensed antivirals specifically for measles, research has identified promising candidates among related compounds. nih.gov A high-throughput screening identified a pyrazole-5-carboxamide compound as a potent inhibitor of measles virus (MeV) isolates. Optimization of this hit led to the development of a piperidine derivative, compound 14d, which showed activity against live measles virus at a concentration of 0.012 µM with no associated cytotoxicity nih.gov. Another study focused on a different series of pyrazole (B372694) carboxamides led to a piperidine derivative (AS-136a) with potent cellular activity against MeV in the nanomolar range nih.gov. Conversely, a study of N-carboxamidine-substituted analogues of ribavirin (B1680618) found no substantial in vitro activity against the measles virus, highlighting the importance of the specific molecular scaffold.

| Compound Series | Virus | Lead Compound | EC₅₀ Value | Cell Line |

|---|---|---|---|---|

| 4-Oxoquinoline-3-carboxamides | Bovine herpesvirus 5 (BoHV-5) | 4h | 6.0 µM | Madin-Darby Bovine Kidney |

| Pyrazole-5-carboxamides | Measles Virus (Alaska strain) | 14d | 0.012 µM | - |

| Pyrazole carboxamides | Measles Virus | AS-136a | Nanomolar range | - |

Mechanistic Investigation of Biological Interactions

The exploration of the biological activity of this compound and its derivatives at a molecular level reveals a complex interplay of structural features and biological targets. The following sections delve into the specific molecular targets, structure-activity relationships, and the potential for multi-targeted inhibitory pathways, drawing upon research conducted on analogous chemical structures.

Defining Molecular Targets and Binding Modes

While direct studies on the molecular targets of this compound are not extensively documented, the constituent chemical moieties—the piperidine ring and the carboximidamide (a guanidine (B92328) derivative) group—are well-characterized pharmacophores that interact with a range of biological targets.

The guanidinium (B1211019) group, due to its basicity, can engage in significant interactions with biological macromolecules. It is known to bind to carboxylates, phosphates, and metal ions, facilitating interactions between ligands and receptors or enzymes and their substrates. mdpi.com This functionality is a key feature in many clinical drugs. mdpi.com

Derivatives of piperidine are known to possess a wide array of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. ontosight.ai The specific substitutions on the piperidine ring can modulate the compound's affinity for various biological targets, such as receptors or enzymes involved in pain modulation or inflammatory responses. ontosight.ai

In the context of related structures, guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides have been shown to exhibit high affinity for mu-opioid receptors and moderate analgesic properties. nih.gov These compounds were also found to be mu-opioid agonists in in vitro studies on guinea pig ileum. nih.gov Furthermore, they displayed a lower affinity for I2-imidazoline receptors. nih.gov

A novel series of piperine-carboximidamide hybrids has been designed and synthesized as multi-targeted agents, demonstrating inhibitory activity against the epidermal growth factor receptor (EGFR), B-Raf proto-oncogene, serine/threonine kinase (BRAF), and cyclin-dependent kinase 2 (CDK2). nih.gov This suggests that the carboximidamide moiety can direct molecules to kinase targets.

The table below summarizes the potential molecular targets for compounds containing piperidine and carboximidamide/guanidine moieties based on available research.

| Compound Class | Potential Molecular Target(s) | Observed Biological Effect |

| Piperidine Derivatives | Receptors and enzymes | Analgesic, anti-inflammatory |

| Guanidinium derivatives of N-(4-piperidyl)propanamides | Mu-opioid receptors, I2-imidazoline receptors | Analgesic, mu-opioid agonism |

| Piperine-carboximidamide hybrids | EGFR, BRAF, CDK2 | Antiproliferative |

Analysis of Structure-Activity Relationships within this compound Derivatives

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure. The spatial arrangement of the dimethyl substitution on the piperidine ring and the conformation of the carboximidamide group are critical determinants of target binding and efficacy.

Structure-activity relationship (SAR) studies on related guanidine-based compounds have provided valuable insights. For instance, in a series of guanidine-based sphingosine (B13886) kinase inhibitors, the conformation of the guanidine group was found to be essential for potent kinase inhibitory activity. nih.gov Acyclic analogues and those with a six-membered piperidine ring showed weaker inhibitory activity, suggesting that the ring size and resulting dihedral angle of the guanidine group are crucial for optimal interaction with the target. nih.gov Specifically, the expansion from a pyrrolidine (B122466) to a piperidine ring in one analogue led to a significant decrease in activity, which was attributed to a suboptimal orientation of the guanidine group. nih.gov

In the case of guanidine-containing polyhydroxyl macrolides, SAR analyses have indicated that the terminal guanidine group is vital for their antibacterial and antifungal activities. mdpi.com This highlights the importance of the guanidinium moiety as a primary pharmacophore in this class of compounds.

The table below presents key SAR findings for related piperidine and guanidine-containing compounds.

| Structural Modification | Effect on Biological Activity | Compound Class |

| Ring expansion from pyrrolidine to piperidine | Severely diminished inhibitory activity against sphingosine kinase, likely due to a change in the orientation of the guanidine group. nih.gov | Guanidine-based sphingosine kinase inhibitors |

| Presence of the terminal guanidine group | Essential for antibacterial and antifungal activities. mdpi.com | Guanidine-containing polyhydroxyl macrolides |

| Stereochemistry of pyrrolidine bis-cyclic guanidine compounds | Inversion of single stereocenters resulted in equipotent agonist activities at melanocortin receptors. nih.gov | Pyrrolidine bis-cyclic guanidine ligands |

Exploring Multi-Targeted Inhibitory Pathways

The concept of designing single molecules that can interact with multiple targets offers a promising strategy for treating complex diseases. The structural features of this compound suggest its potential as a scaffold for the development of multi-target-directed ligands (MTDLs).

Research into piperidine and piperazine (B1678402) derivatives has led to the development of multi-target antipsychotics with high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, while having low affinity for other receptors, which can reduce side effects. nih.gov This demonstrates the utility of the piperidine core in designing selective multi-target agents for neurological disorders.

Furthermore, a series of piperine-carboximidamide hybrids were intentionally designed as multi-targeted antiproliferative agents targeting EGFR, BRAFV600E, and CDK2. nih.gov Several of these hybrids demonstrated potent inhibitory activity against these kinases and showed significant antiproliferative effects against various cancer cell lines. nih.gov Molecular docking studies supported the potential of these compounds to inhibit their intended targets. nih.gov

Ligands derived from the natural piperidine alkaloid piperine (B192125) have also been investigated as MTDLs for the management of Alzheimer's disease, targeting cholinesterases, BACE1, and Aβ1-42 aggregation. researchgate.net

The table below outlines examples of multi-target approaches involving piperidine and carboximidamide-related structures.

| Compound Series | Targeted Pathways/Molecules | Therapeutic Area |

| Amide-piperidine (piperazine) derivatives | Dopamine D2, Serotonin 5-HT1A, and 5-HT2A receptors nih.gov | Antipsychotics |

| Piperine-carboximidamide hybrids | EGFR, BRAF, CDK2 nih.gov | Cancer |

| Piperine-derived ligands | Cholinesterases, BACE1, Aβ1-42 aggregation researchgate.net | Alzheimer's Disease |

Advanced Research Applications and Future Directions

2,3-Dimethylpiperidine-1-carboximidamide as a Chemical Probe for Biological Research

Currently, there is a lack of specific published research detailing the use of this compound as a chemical probe for biological research. The development of a chemical probe requires a molecule to possess high potency, selectivity, and a well-understood mechanism of action to investigate biological systems. Future research would be needed to determine if this compound possesses such properties.

Potential Applications in Materials Science (e.g., supramolecular chemistry, polymer science)

The potential applications of this compound in materials science, including supramolecular chemistry and polymer science, remain an unexplored area of research. The carboximidamide functional group could theoretically participate in hydrogen bonding and other non-covalent interactions, which are fundamental to the assembly of supramolecular structures and the design of novel polymers. However, specific studies demonstrating these applications are not currently available.

Role as Synthetic Intermediates for Complex Molecule Synthesis

The utility of this compound as a synthetic intermediate in the synthesis of complex molecules has not been specifically reported in the available scientific literature. While the piperidine (B6355638) and carboximidamide moieties are present in various bioactive molecules, the role of this particular substituted piperidine derivative as a building block in complex synthesis is yet to be established.

Challenges and Opportunities in the Design of Novel Carboximidamide-Based Research Tools

The design of novel research tools based on the carboximidamide scaffold presents both significant challenges and promising opportunities. A primary challenge lies in achieving high target selectivity. The development of computational methods can aid in the prediction of potential compounds and their interactions with biological targets.

Another hurdle is the optimization of pharmacokinetic properties to ensure that the research tool can effectively reach its target in a biological system. The transition from a promising lead compound to a validated research tool requires rigorous preclinical evaluation to assess its safety and efficacy.

Despite these challenges, the carboximidamide functional group offers unique opportunities due to its ability to engage in various intermolecular interactions. This versatility can be exploited to design molecules that bind to specific biological targets with high affinity. Advances in synthetic chemistry provide the means to create diverse libraries of carboximidamide-containing compounds for screening and optimization.

| Challenge | Opportunity |

| Achieving high target selectivity | Versatility of the carboximidamide group for molecular interactions |

| Optimizing pharmacokinetic properties | Advances in synthetic chemistry for library generation |

| Rigorous preclinical evaluation | Use of computational tools for predictive modeling |

Emerging Trends and Unexplored Research Avenues for this compound

Emerging trends in medicinal chemistry and materials science may open new avenues for the investigation of this compound. One such trend is the increasing use of artificial intelligence and machine learning in drug discovery and materials design. These computational approaches could be employed to predict the potential biological activities and material properties of this compound, thereby guiding future experimental work.

An unexplored research avenue is the investigation of the coordination chemistry of this compound with various metal ions. The carboximidamide group can act as a ligand, and the resulting metal complexes could exhibit interesting catalytic or material properties.

Furthermore, the exploration of this molecule in the context of developing novel biomaterials is a potential area of future research. While the high corrosion rate of some materials can be a challenge, strategies to modify and enhance material properties are continually being developed.

| Emerging Trend/Unexplored Avenue | Potential Application/Focus |

| Artificial Intelligence and Machine Learning | Prediction of biological activities and material properties |

| Coordination Chemistry | Development of novel catalysts or functional materials |

| Biomaterial Science | Investigation as a component of new biocompatible materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.